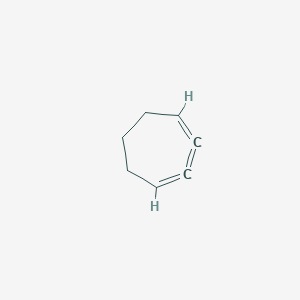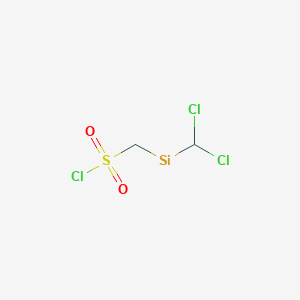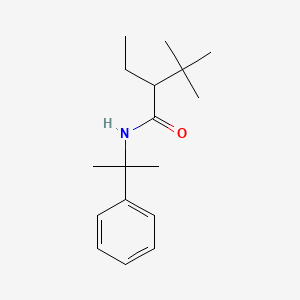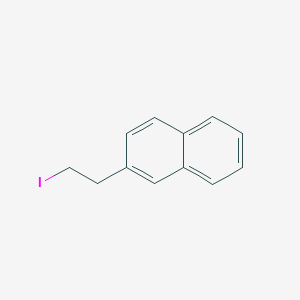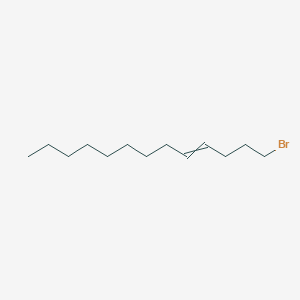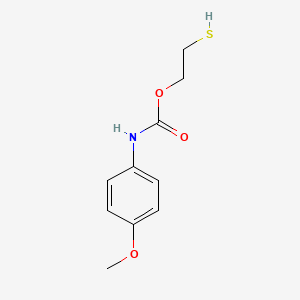![molecular formula C14H33F3O2Si4 B14444221 Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate CAS No. 74045-21-9](/img/structure/B14444221.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is a compound that features a unique combination of silicon and carbon atoms. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate typically involves the reaction of tris(trimethylsilyl)methyl lithium with dimethylchlorosilane, followed by the addition of trifluoroacetic anhydride. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary products are silanols and trifluoroacetic acid.
Applications De Recherche Scientifique
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups into organic molecules, which can protect reactive sites during synthesis.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds.
Mécanisme D'action
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it an effective reagent in various synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the trifluoroacetate group.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups but has different reactivity and applications.
Uniqueness
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is unique due to its combination of trimethylsilyl groups and trifluoroacetate, which provides distinct reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
74045-21-9 |
|---|---|
Formule moléculaire |
C14H33F3O2Si4 |
Poids moléculaire |
402.75 g/mol |
Nom IUPAC |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H33F3O2Si4/c1-20(2,3)14(21(4,5)6,22(7,8)9)23(10,11)19-12(18)13(15,16)17/h1-11H3 |
Clé InChI |
KJQJXNPCIIYQQR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


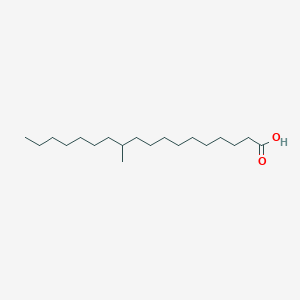
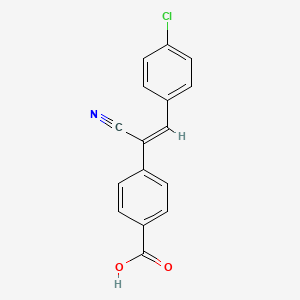

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
